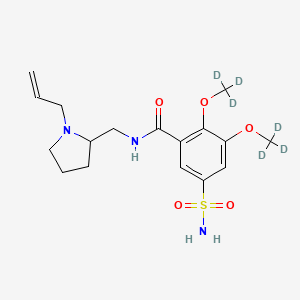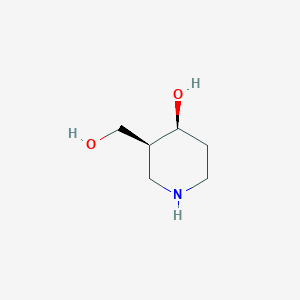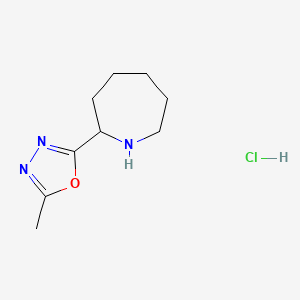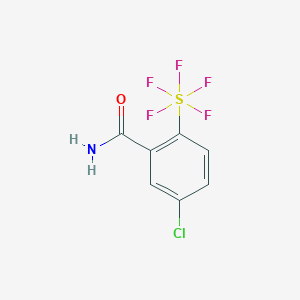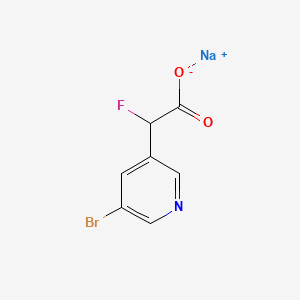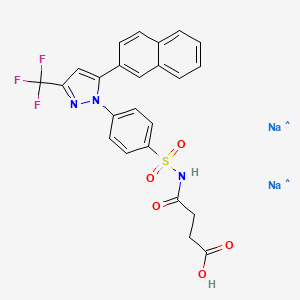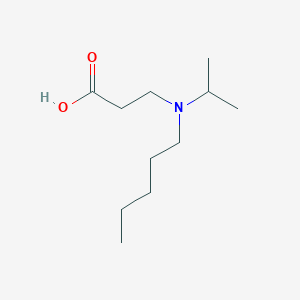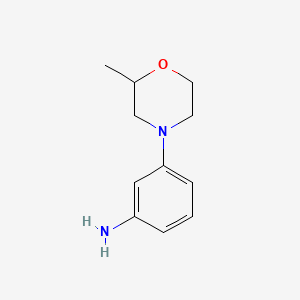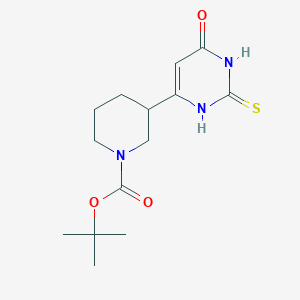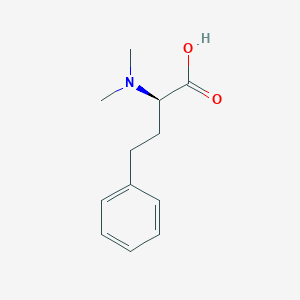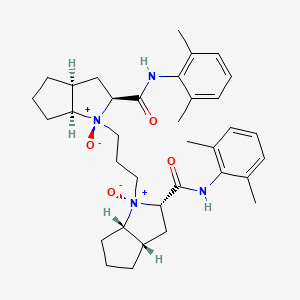
NO-Feng-PDMPRa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NO-Feng-PDMPRa involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
NO-Feng-PDMPRa undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Applications De Recherche Scientifique
NO-Feng-PDMPRa has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NO-Feng-PDMPRa involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to NO-Feng-PDMPRa include:
- Methylphenidate
- Phacetoperane
- Rimiterol
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C35H48N4O4 |
|---|---|
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
(1S,2S,3aS,6aS)-1-[3-[(1S,2S,3aS,6aS)-2-[(2,6-dimethylphenyl)carbamoyl]-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-1-yl]propyl]-N-(2,6-dimethylphenyl)-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-2-carboxamide |
InChI |
InChI=1S/C35H48N4O4/c1-22-10-5-11-23(2)32(22)36-34(40)30-20-26-14-7-16-28(26)38(30,42)18-9-19-39(43)29-17-8-15-27(29)21-31(39)35(41)37-33-24(3)12-6-13-25(33)4/h5-6,10-13,26-31H,7-9,14-21H2,1-4H3,(H,36,40)(H,37,41)/t26-,27-,28-,29-,30-,31-,38-,39-/m0/s1 |
Clé InChI |
OHRCPEXQTDIZCE-UBMXSSLWSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@@H]3CCC[C@@H]3[N@+]2(CCC[N@@+]4([C@H]5CCC[C@H]5C[C@H]4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCCC3[N+]2(CCC[N+]4(C5CCCC5CC4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


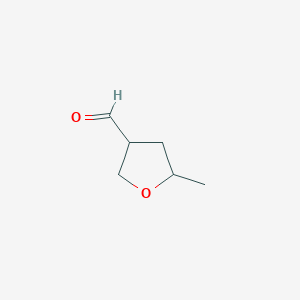
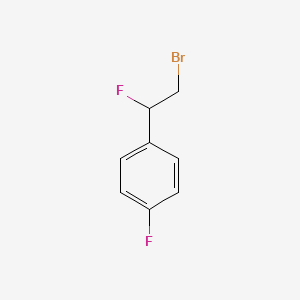
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
